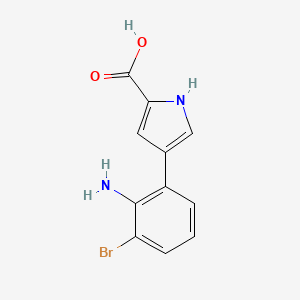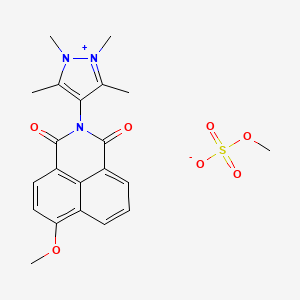
4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core and a pyrazolium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate typically involves multiple steps:
Formation of the Benzo[de]isoquinoline Core: The initial step involves the synthesis of the benzo[de]isoquinoline core.
Functionalization: The free amino groups on the benzo[de]isoquinoline core are further functionalized to form imines, amines, thioureas, and hydrazones.
Formation of the Pyrazolium Moiety: The pyrazolium moiety is introduced through a series of reactions involving methylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a fluorescent chemosensor. Its ability to selectively bind to certain ions makes it useful in detecting and quantifying biological molecules .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to metal ions and other molecules through its functional groups, leading to changes in their chemical and physical properties. This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms .
相似化合物的比较
Similar Compounds
Benzo[de]isoquinoline-1,3-dione Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolium Compounds: Compounds with a pyrazolium moiety also show similar reactivity and applications.
Uniqueness
The uniqueness of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
60317-11-5 |
|---|---|
分子式 |
C20H20N3O3.CH3O4S C21H23N3O7S |
分子量 |
461.5 g/mol |
IUPAC 名称 |
6-methoxy-2-(1,2,3,5-tetramethylpyrazol-2-ium-4-yl)benzo[de]isoquinoline-1,3-dione;methyl sulfate |
InChI |
InChI=1S/C20H20N3O3.CH4O4S/c1-11-18(12(2)22(4)21(11)3)23-19(24)14-8-6-7-13-16(26-5)10-9-15(17(13)14)20(23)25;1-5-6(2,3)4/h6-10H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
JXIZXMBSDPHRLL-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=[N+](N1C)C)C)N2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4C2=O.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


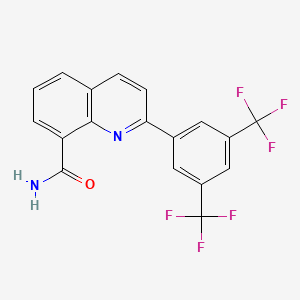
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
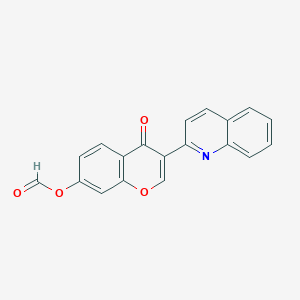
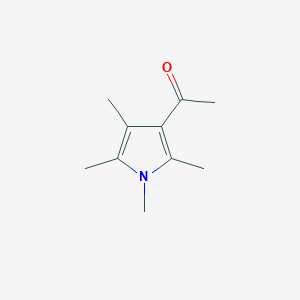
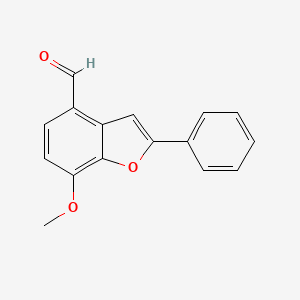
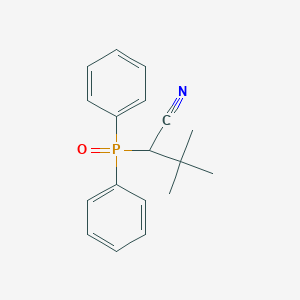
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)
